molecular formula C18H20N2O2 B13735645 6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) CAS No. 10319-01-4

6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)

Cat. No.: B13735645
CAS No.: 10319-01-4
M. Wt: 296.4 g/mol
InChI Key: WAFYGQIIQPSIEH-UHFFFAOYSA-N
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Description

2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups and a conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Utilizing aldehydes and amines to form imines.

    Cyclization Reactions: Forming the cyclohexadienone ring structure.

    Functional Group Modifications: Introducing methyl and amino groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted cyclohexadienones, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinones: Compounds with similar conjugated ring structures and oxidation states.

    Hydroquinones: Reduced forms of quinones with similar reactivity.

    Cyclohexadienones: Compounds with similar ring structures but different functional groups.

Uniqueness

2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and conjugated system, which confer distinct chemical properties and reactivity

Properties

CAS No.

10319-01-4

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[2-[(2-hydroxy-3-methylphenyl)methylideneamino]ethyliminomethyl]-6-methylphenol

InChI

InChI=1S/C18H20N2O2/c1-13-5-3-7-15(17(13)21)11-19-9-10-20-12-16-8-4-6-14(2)18(16)22/h3-8,11-12,21-22H,9-10H2,1-2H3

InChI Key

WAFYGQIIQPSIEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=NCCN=CC2=CC=CC(=C2O)C)O

Origin of Product

United States

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